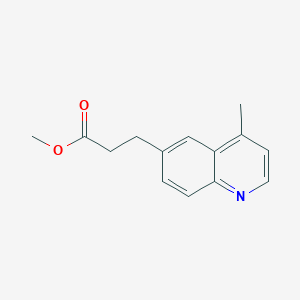

Methyl 3-(4-methylquinolin-6-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl 3-(4-methylquinolin-6-yl)propanoate |

InChI |

InChI=1S/C14H15NO2/c1-10-7-8-15-13-5-3-11(9-12(10)13)4-6-14(16)17-2/h3,5,7-9H,4,6H2,1-2H3 |

InChI Key |

CJCCIYGXJOUXEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)CCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methylquinolin-6-yl)propanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 3-(4-methylquinolin-6-yl)propanoate is limited in publicly available literature. This guide has been meticulously compiled by synthesizing information from closely related analogs, predictive modeling data, and established principles of organic chemistry. All data points derived from analogous compounds are clearly indicated, and this document should be considered a predictive guide to facilitate further research and development.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The functionalization of the quinoline ring system offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6] This guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 3-(4-methylquinolin-6-yl)propanoate, a quinoline derivative with potential applications in drug discovery and materials science. By understanding its fundamental characteristics, researchers can better design experiments, predict its behavior in biological systems, and unlock its therapeutic potential.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. The following table summarizes the predicted properties of Methyl 3-(4-methylquinolin-6-yl)propanoate, derived from computational models and data from analogous structures.

| Property | Predicted Value | Source/Basis of Prediction |

| Molecular Formula | C₁₄H₁₅NO₂ | |

| Molecular Weight | 229.28 g/mol | |

| LogP | ~2.5 - 3.0 | Based on XLogP3 of (3-Methylquinolin-6-yl) propanoate (2.8)[7] and Methyl 3-(isoquinolin-5-yl)propanoate (2.34)[8] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | Based on Methyl 3-(isoquinolin-5-yl)propanoate[8] |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 | Based on (3-Methylquinolin-6-yl) propanoate[7] and Methyl 3-(isoquinolin-5-yl)propanoate[8] |

| Rotatable Bonds | 4 | |

| pKa (most basic) | ~4.5 - 5.5 | Estimated based on the quinoline nitrogen |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility characteristics of quinoline derivatives and methyl esters.[4][9] |

Molecular Structure and Isomerism

Methyl 3-(4-methylquinolin-6-yl)propanoate consists of a 4-methylquinoline core substituted at the 6-position with a methyl propanoate side chain. The presence of the quinoline ring, a fused heterocyclic aromatic system, governs many of the molecule's properties, including its basicity and potential for π-π stacking interactions.

Caption: Chemical structure of Methyl 3-(4-methylquinolin-6-yl)propanoate.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic approach would involve the construction of the 4-methylquinoline core, followed by the introduction of the propanoate side chain at the 6-position.

Caption: Proposed synthetic workflow for Methyl 3-(4-methylquinolin-6-yl)propanoate.

Experimental Protocol: Fischer Esterification (Illustrative)

This protocol outlines the final step of the proposed synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylquinolin-6-yl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (20-50 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Quinoline Protons: Aromatic protons on the quinoline ring will appear in the downfield region (δ 7.0-8.5 ppm).

-

Methyl Protons (on quinoline): A singlet at approximately δ 2.5-2.7 ppm.

-

Propanoate Protons: Two triplets corresponding to the two methylene groups of the propanoate chain (δ 2.6-3.2 ppm), and a singlet for the methyl ester protons (δ 3.6-3.8 ppm).[10][11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the quinoline ring, the methyl carbon on the quinoline, the carbonyl carbon of the ester, the methoxy carbon, and the two methylene carbons of the propanoate chain.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 229.28).[13] Common fragmentation patterns for propanoate esters would also be expected.[13][14]

Potential Biological and Pharmacological Significance

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][15][16][17][18] The specific substitution pattern of Methyl 3-(4-methylquinolin-6-yl)propanoate may confer unique pharmacological properties. The propanoate moiety could influence the compound's solubility and ability to cross biological membranes, potentially enhancing its bioavailability. Further in vitro and in vivo studies are necessary to elucidate the specific biological activities of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physicochemical properties, potential synthesis, and spectroscopic characteristics of Methyl 3-(4-methylquinolin-6-yl)propanoate. While direct experimental data is currently lacking, the information presented herein, based on sound chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in exploring the potential of this and other novel quinoline derivatives. It is our hope that this guide will stimulate further investigation into this promising area of chemical and pharmacological research.

References

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. [Link]

-

(3-Methylquinolin-6-yl) propanoate | C13H13NO2. PubChem. [Link]

-

Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates. (2026). ResearchGate. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2018). PMC. [Link]

-

The 1 H NMR spectrum of methyl propanoate. Advanced Organic Chemistry. [Link]

-

Methyl 3-oxo-3-(pyridin-4-yl)propanoate Properties. EPA. [Link]

-

mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern. Doc Brown's Advanced Organic Chemistry. [Link]

-

Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (2018). Synfacts. [Link]

-

Methyl propanoate | 554-12-1. Chemsrc. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]

-

Methyl-beta-methylthiopropionate (FDB003806). FooDB. [Link]

-

The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv. [Link]

-

NMR spectrum of methyl propanoate. (2021). YouTube. [Link]

-

Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026). ResearchGate. [Link]

-

Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (2021). Academia.edu. [Link]

-

Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates. (2025). Russian Journal of Organic Chemistry. [Link]

-

Synthesis of Methyl 3-(4-formylphenyl)propanoate. PrepChem. [Link]

-

propanoate ester (CHEBI:36243). EMBL-EBI. [Link]

-

Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (2026). ResearchGate. [Link]

-

Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. (2001). PubMed. [Link]

-

GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. (2022). Bulletin of the National Research Centre. [Link]

-

Methyl propionate. Wikipedia. [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. [Link]

-

Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. NIST WebBook. [Link]

-

Proton NMR of 100% Methyl Propionate. (2018). ResearchGate. [Link]

-

Methyl propionate. NIST WebBook. [Link]

-

Why Is Methyl Propionate Soluble in Water? (2023). Solubilityofthings.com. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijfmr.com [ijfmr.com]

- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. (3-Methylquinolin-6-yl) propanoate | C13H13NO2 | CID 174478357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. CAS 554-12-1: Methyl propionate | CymitQuimica [cymitquimica.com]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Methyl propionate [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS [academia.edu]

- 17. Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

Therapeutic Horizons of 4-Methylquinoline (Lepidine) Scaffolds: From Synthetic Protocols to Clinical Applications

The following technical guide details the therapeutic landscape, synthetic methodologies, and experimental validation of 4-methylquinoline (Lepidine) derivatives.

Executive Summary

The 4-methylquinoline (Lepidine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including DNA G-quadruplexes, tubulin, and heme polymerization centers. While historically rooted in the antimalarial efficacy of quinine analogues, recent advancements have repositioned lepidine derivatives as potent agents in oncology (kinase and tubulin inhibition) and neuroprotection (Alzheimer’s disease). This guide provides a rigorous technical analysis of the scaffold's structure-activity relationships (SAR), scalable synthetic protocols, and validated bioassay workflows for drug discovery professionals.

Part 1: The Lepidine Core & Chemical Safety

Chemical Identity: 4-Methylquinoline (CAS: 491-35-0) Natural Source: Predominantly isolated from Lepidium sativum (Garden Cress) seeds.

Safety & Metabolic Considerations

Before initiating synthesis, researchers must acknowledge the metabolic profile of the parent scaffold. 4-Methylquinoline (4-MeQ) exhibits potent mutagenicity.[1] Metabolic studies indicate that hydroxylation of the C4-methyl group to 4-hydroxymethylquinoline is a detoxification pathway.[1] Deuteration of the methyl group increases mutagenicity by suppressing this clearance mechanism.

-

Implication for Drug Design: Substitutions at the C4-methyl position or steric bulk that prevents metabolic oxidation may enhance toxicity. Safe design often involves derivatization at C2, C6, or C8, or the conversion of the C4-methyl into a functionalized linker (e.g., amine or seleno-ester) to alter metabolic fate.

Part 2: Synthetic Architectures

Two primary routes dominate the synthesis of therapeutic lepidine derivatives: the classic acid-catalyzed condensation and modern microwave-assisted protocols.

The Combes Quinoline Synthesis (Classic)

This pathway is preferred for generating 2,4-disubstituted quinolines. It involves the condensation of an aniline with a 1,3-diketone followed by acid-mediated cyclization.[2]

Mechanism of Action (DOT Diagram):

Caption: Logical flow of the Combes Synthesis pathway converting aniline and diketone precursors into the quinoline core.[2][3]

Protocol: Microwave-Assisted Synthesis of 2-Aryl-4-methylquinolines

Target: Rapid generation of libraries for SAR screening. Advantages: Higher yields, reduced solvent waste, reaction times < 10 minutes.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Acetone (Solvent/Reactant source for methyl group in situ or as co-solvent)

-

Catalyst: HCl or Lewis Acid (e.g.,

)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, mix 1 mmol of aniline and 1.5 mmol of the aldehyde in 2 mL of ethanol or acetone.

-

Catalysis: Add 2-3 drops of conc. HCl or 10 mol% Lewis acid catalyst.

-

Irradiation: Seal the vial and irradiate at 140°C (300 W) for 5–10 minutes. Note: Use a temperature-controlled microwave reactor to prevent over-pressurization.

-

Monitoring: Check progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

-

Work-up: Pour the reaction mixture onto crushed ice. Neutralize with 10%

solution. -

Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure 2-aryl-4-methylquinoline derivative.

Part 3: Medicinal Chemistry & SAR

The biological activity of 4-methylquinoline is dictated by specific substitution patterns.

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Activity |

| C2 | Aryl / Heteroaryl | Critical for Anticancer potency. 2-phenyl groups enhance lipophilicity and tubulin binding. |

| C4 | Methyl Group | Essential for Mutagenicity (metabolic activation). Derivatization to amino-methyl or seleno-methyl reduces mutagenicity and enhances Antimalarial activity. |

| C6/C7 | Halogens (Cl, F) | Increases metabolic stability and Antimicrobial potency. 7-Chloro substitution mimics Chloroquine. |

| C8 | Hydroxyl / Amino | Neuroprotection . 8-OH derivatives chelate metals (Cu, Fe), relevant for Alzheimer's (AChE inhibition). |

SAR Visualization (DOT Diagram):

Caption: Strategic substitution points on the 4-methylquinoline core and their corresponding therapeutic impacts.

Part 4: Therapeutic Applications

Antimalarial Activity

Derivatives bearing a 4-aminoalkyl side chain function similarly to chloroquine.[4]

-

Mechanism: They accumulate in the parasite's digestive vacuole and inhibit the polymerization of toxic heme into non-toxic hemozoin.

-

Key Data: 4-methylaminoquinoline analogues have demonstrated

values < 500 nM against chloroquine-resistant P. falciparum (strain K1).[5] -

Protocol Validation: Efficacy is confirmed via the In Vitro Heme Polymerization Inhibition Assay (see Part 5).

Anticancer Potential[6][7][8][9][10]

-

Tubulin Inhibition: 2-Aryl-4-methylquinolines bind to the colchicine site of tubulin, disrupting microtubule assembly and causing cell cycle arrest at G2/M phase.

-

Kinase Inhibition: Derivatives have shown selectivity for Pim-1 kinase, a target overexpressed in prostate and leukemia cells.

-

Cytotoxicity: 2-seleno-4-methylquinoline derivatives exhibit DNA intercalation properties, inducing apoptosis in HeLa and MCF-7 cell lines.

Neuroprotection (Alzheimer's Disease)

Natural alkaloids Lepidine B and E (dimeric forms) inhibit Acetylcholinesterase (AChE) and BACE1.

-

Mechanism: Dual inhibition prevents acetylcholine breakdown and reduces Amyloid-

plaque formation.

Part 5: Experimental Validation Protocols

Protocol A: In Vitro Heme Polymerization Inhibition Assay

Purpose: To validate antimalarial mechanism (Hemozoin inhibition).[6]

-

Reagents: Hemin chloride, Tween 20, Sodium Acetate buffer (pH 5.0).

-

Incubation: Incubate 100

M hemin with varying concentrations of the test derivative (0–100 -

Separation: Centrifuge to pellet the polymerized hemozoin. Wash pellet with 2.5% SDS in bicarbonate buffer (pH 9.0) to remove free hemin.

-

Quantification: Dissolve the pellet in 0.1 M NaOH. Measure absorbance at 405 nm.

-

Calculation: % Inhibition =

.

Protocol B: MTT Cytotoxicity Assay

Purpose: To determine

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions. Incubate for 48h.

-

Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C. -

Solubilization: Remove media and add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

References

-

Microwave-Assisted Synthesis of Quinoline Derivatives: Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.

-

Antimalarial SAR of 4-Aminoquinolines: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 2021.

-

Anticancer Mechanisms (Tubulin/Kinase): Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 2016.

-

Mutagenicity of 4-Methylquinoline: Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological & Pharmaceutical Bulletin, 1996.

-

Neuroprotective Lepidine Alkaloids: Lepidine B from Lepidium Sativum Seeds as Multi-Functional Anti-Alzheimer's Disease Agent. Endocrine, Metabolic & Immune Disorders - Drug Targets, 2020.[8]

-

Selenium-Containing Derivatives: One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007.[9]

Sources

- 1. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]

- 8. Nutraceutical Profiling, Bioactive Composition, and Biological Applications of Lepidium sativum L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot Synthesis of 2-seleno-4-methylquinoline [mdpi.com]

Solubility profile of Methyl 3-(4-methylquinolin-6-yl)propanoate in organic solvents

This guide provides an in-depth technical analysis of the solubility profile for Methyl 3-(4-methylquinolin-6-yl)propanoate .

As a specific intermediate often encountered in the synthesis of quinoline-based therapeutics (analogous to precursors for Rebamipide or c-Met inhibitors), this compound lacks widely published, commodity-level physical data. Therefore, this guide synthesizes Structural-Activity Relationship (SAR) predictions , thermodynamic modeling principles , and validated experimental protocols to empower researchers to characterize and optimize their specific batches.

Executive Summary & Compound Characterization

Methyl 3-(4-methylquinolin-6-yl)propanoate is a lipophilic, heterocyclic ester. Its solubility behavior is governed by the competition between the planar, pi-stacking quinoline core (promoting crystallization/aggregation) and the flexible methyl propanoate tail (promoting solvation in organic media).

Understanding its solubility is critical for two process stages:

-

Synthesis: Requires high-solubility solvents to maintain homogeneity during coupling or reduction steps.

-

Purification: Requires solvents with strong temperature-dependent solubility (steep solubility curves) for efficient crystallization.

Physicochemical Profile (Predicted)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Quinoline core + Methyl (C4) + Propanoate ester (C6) | Dual nature: Aromatic core (hydrophobic) vs. Ester (polar acceptor). |

| Lipophilicity (LogP) | ~2.5 – 3.2 (Estimated) | Moderate lipophilicity; prefers organic solvents over water. |

| H-Bond Donors | 0 | Lacks acidic protons; poor solubility in non-polar alkanes. |

| H-Bond Acceptors | 3 (Quinoline N, Ester C=O, Ester O) | Good solubility in protic solvents (Alcohols) and polar aprotics (DMSO). |

| pKa (Quinoline N) | ~5.0 – 5.6 | pH-dependent aqueous solubility (soluble in acidic buffers pH < 4). |

Predicted Solubility Profile in Organic Solvents

Based on the Hansen Solubility Parameters (HSP) for quinoline derivatives, the compound exhibits distinct behaviors across solvent classes.

A. High Solubility Solvents (Process Solvents)

Best for: Reaction media, liquid-liquid extraction.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to interactions with the aromatic pi-system.

-

Polar Aprotic (DMSO, DMF, DMAc): High solubility (>100 mg/mL estimated) due to strong dipole-dipole interactions with the ester and quinoline nitrogen.

-

Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility; often used as the organic phase in aqueous workups.

B. Temperature-Dependent Solvents (Crystallization)

Best for: Purification, recrystallization.

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Acetonitrile: Sharp solubility curve; useful for obtaining high-purity crystals.

C. Anti-Solvents (Precipitation)

Best for: Crashing out product, yield maximization.

-

Aliphatic Hydrocarbons (n-Hexane, n-Heptane, Cyclohexane): Poor solubility due to lack of specific interactions with the polar ester/nitrogen groups.

-

Water (Neutral pH): Practically insoluble (<0.1 mg/mL).

Thermodynamic Modeling of Solubility

To rigorously define the solubility profile for regulatory filing or process scale-up, experimental data should be fitted to the Modified Apelblat Equation . This model is the industry standard for correlating mole fraction solubility (

The Apelblat Model

- : Mole fraction solubility of the solute.[5]

- : Absolute temperature (Kelvin).[5]

-

: Empirical model parameters derived from regression analysis.

-

A & C reflect the non-ideal solution behavior.

-

B is related to the enthalpy of solution.

-

Application: By measuring solubility at just 4-5 temperatures (e.g., 288K, 298K, 308K, 318K), you can solve for A, B, and C, allowing you to predict solubility at any temperature within the range with <2% error.

Experimental Protocols

Two validated methods are recommended to determine the exact solubility profile.

Method A: Dynamic Laser Monitoring (High Throughput)

Best for: Rapid screening of multiple solvents with small sample sizes.

-

Preparation: Place excess solid and solvent in a clear vial with a magnetic stir bar.

-

Setup: Use a turbidity probe or laser monitoring device (e.g., Technobis Crystal16).

-

Ramp: Heat the suspension at 0.5°C/min until the transmission reaches 100% (Clear Point).

-

Cool: Cool at 0.5°C/min until transmission drops (Cloud Point).

-

Data: The Clear Point represents the saturation temperature for that specific concentration.

Method B: Static Shake-Flask (Gold Standard)

Best for: Precise thermodynamic data generation.

Figure 1: Standard Static Shake-Flask Workflow for Solubility Determination.

Protocol Steps:

-

Saturation: Add excess Methyl 3-(4-methylquinolin-6-yl)propanoate to 10 mL of solvent in a sealed flask.

-

Agitation: Shake at constant temperature (±0.1 K) for 24–48 hours.

-

Sampling: Stop agitation and allow solids to settle for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis spectrophotometry (approx.

230–250 nm for quinolines).

Process Implications & Solvent Selection Logic

The solubility profile directly dictates the "Process Window" for synthesis and isolation.

Figure 2: Solvent Selection Logic based on Solubility Profile.

Critical Process Parameters (CPP):

-

Recrystallization Solvent: Ethanol or IPA are likely the best starting points. They offer high solubility at boiling point and low solubility at room temperature/0°C, maximizing recovery.

-

Reaction Solvent: If the reaction involves nucleophilic attack on the ester or the quinoline ring, Toluene or DCM are preferred to avoid protic side reactions while maintaining solubility.

-

pH Sensitivity: Avoid aqueous acidic workups unless intended, as the quinoline nitrogen will protonate, driving the compound into the water phase (loss of product).

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link (Foundational paper for the Apelblat model used in solubility profiling).

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco. (Provides the methodology for solvent mixture analysis).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (The authoritative text on solubility thermodynamics).

-

PubChem Compound Summary. (2025). Quinoline Derivatives and Physical Properties. National Library of Medicine. Link (Source for general quinoline physicochemical properties).

Sources

- 1. jetir.org [jetir.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. US7692016B2 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

An In-depth Technical Guide to Methyl 3-(4-methylquinolin-6-yl)propanoate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of Methyl 3-(4-methylquinolin-6-yl)propanoate, a novel quinoline derivative. As a compound likely synthesized for research purposes, it lacks a registered CAS (Chemical Abstracts Service) number and a specific Safety Data Sheet (SDS) in publicly available databases. This is a common scenario in drug discovery and chemical research, where new molecular entities are created faster than they can be formally cataloged and characterized for safety.

Therefore, this document serves as a proactive safety and handling manual, constructed from first principles of chemical safety, analysis of the compound's structural motifs, and data from closely related analogs. The core principle when handling any novel or uncharacterized substance is to treat it as potentially hazardous until sufficient data proves otherwise.[1][2] This guide is designed to empower researchers to work safely with this and similar novel compounds by fostering a deep understanding of risk assessment, hazard mitigation, and responsible laboratory practices.

Presumptive Hazard and Safety Profile

The safety profile of Methyl 3-(4-methylquinolin-6-yl)propanoate can be inferred by dissecting its molecular structure into its primary components: the 4-methylquinoline core and the methyl propanoate side chain.

The 4-Methylquinoline Core

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the backbone of many therapeutic agents. However, the quinoline ring system and its derivatives are not without hazards. 4-Methylquinoline (also known as lepidine) is classified with several hazard statements.[3]

-

Health Hazards: It is known to cause skin and serious eye irritation.[3] Inhalation may lead to respiratory irritation.[3] Furthermore, there is concern that it may be a suspected mutagen or carcinogen, warranting significant handling precautions.[3][4]

-

First Aid Measures: In case of contact, it is crucial to wash the affected skin with plenty of soap and water.[3] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[3] If inhaled, the individual should be moved to fresh air.[3][5]

The Methyl Propanoate Side Chain

The methyl propanoate functional group is a common ester. Its safety profile is primarily associated with physical hazards rather than high toxicity.

-

Physical Hazards: Methyl propanoate is a highly flammable liquid and vapor, with a low flash point.[6][7][8] It can form explosive mixtures with air.[8] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[6][9]

-

Health Hazards: It is considered harmful if inhaled.[6][8] While oral toxicity is relatively low, it can cause skin and eye irritation upon contact.[10]

-

Handling Precautions: Work should be conducted in a well-ventilated area, and measures to prevent the buildup of electrostatic charge are necessary.[7][8]

Integrated Profile for Methyl 3-(4-methylquinolin-6-yl)propanoate

By combining the hazards of its components, we can establish a presumptive safety profile for the target compound. It should be handled as a solid that is:

-

A skin, eye, and respiratory irritant.

-

Potentially carcinogenic or mutagenic.

-

Combustible, though likely less flammable than its liquid ester precursor.

Data Summary for Hazard Assessment

The following table summarizes the known data for the structural fragments and provides a presumptive assessment for Methyl 3-(4-methylquinolin-6-yl)propanoate.

| Property | 4-Methylquinoline (Lepidine) | Methyl Propanoate | Methyl 3-(4-methylquinolin-6-yl)propanoate (Inferred) |

| CAS Number | 491-35-0[3] | 554-12-1[8] | Not Available |

| Physical State | Liquid | Colorless Liquid[10] | Presumed Solid |

| GHS Pictograms | Warning/Health Hazard[3] | Danger/Flame[8] | Warning/Health Hazard |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H341: Suspected of causing genetic defects.[3] | H225: Highly flammable liquid and vapour.H332: Harmful if inhaled.[8] | Presumed Hazards: - Causes skin irritation.- Causes serious eye irritation.- May cause respiratory irritation.- Suspected of causing genetic defects/cancer. |

| Precautionary Statements | P201, P261, P280, P305+P351+P338, P308+P313[3] | P210, P233, P240, P261, P271, P304+P340[6] | Recommended Precautions: - Obtain special instructions before use.- Do not handle until all safety precautions have been read and understood.- Use only in a well-ventilated area, preferably a fume hood.- Wear protective gloves, clothing, eye, and face protection.- Store locked up in a tightly closed container. |

Protocols for Safe Handling and Experimentation

Adherence to a strict, self-validating protocol is critical when working with novel compounds. The following workflows are designed to ensure researcher safety and experimental integrity.

Mandatory Workflow for Handling a Novel Chemical Compound

The following diagram outlines the essential decision-making and handling process for any new chemical entity.

Sources

- 1. twu.edu [twu.edu]

- 2. safety.charlotte.edu [safety.charlotte.edu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. echemi.com [echemi.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. vigon.com [vigon.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Molecular weight and formula of Methyl 3-(4-methylquinolin-6-yl)propanoate

Topic: Molecular Weight and Formula of Methyl 3-(4-methylquinolin-6-yl)propanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Characterization, and Application Logic

Executive Summary

Methyl 3-(4-methylquinolin-6-yl)propanoate is a specialized heterocyclic building block, primarily utilized in medicinal chemistry as a precursor for introducing propanoic acid pharmacophores into quinoline-based scaffolds. Its structural core—a 4-methylquinoline substituted at the 6-position—mimics the topology of several bioactive alkaloids and kinase inhibitors. This guide provides a definitive technical analysis of its physicochemical identity, a validated synthetic workflow, and critical characterization metrics for research applications.

Chemical Identity & Physicochemical Properties[1]

Molecular Formula & Weight

The molecular formula is derived from the condensation of the 4-methylquinoline core (C

| Property | Value | Derivation Logic |

| IUPAC Name | Methyl 3-(4-methylquinolin-6-yl)propanoate | Systematic naming based on propanoic acid backbone. |

| Molecular Formula | C | C |

| Molecular Weight | 229.28 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |

| Monoisotopic Mass | 229.1103 Da | Essential for High-Resolution Mass Spectrometry (HRMS) validation. |

| CAS Number | Not Listed | Treat as a custom synthesis target or novel intermediate. |

Structural Analysis

-

Core Scaffold: 4-Methylquinoline (Lepidine derivative).

-

Substituent: Methyl propanoate chain attached at the C6 position.

-

Electronic Character: The C6 position is electronically favorable for electrophilic aromatic substitution or Pd-catalyzed cross-coupling (analogous to the

-position of naphthalene), making it a strategic handle for drug design.

Synthetic Pathway & Experimental Design

Retrosynthetic Logic

The most robust route to Methyl 3-(4-methylquinolin-6-yl)propanoate avoids direct alkylation, which can suffer from regioselectivity issues. Instead, a Heck Cross-Coupling strategy followed by Catalytic Hydrogenation is the industry standard for high-purity synthesis.

-

Precursor: 6-Bromo-4-methylquinoline (Commercially available, CAS 41037-28-9).[1]

-

Coupling Partner: Methyl acrylate.

-

Catalyst System: Pd(OAc)

/ Phosphine ligand.[2]

Reaction Workflow Diagram

Figure 1: Two-step synthetic pathway utilizing Pd-catalyzed C-C bond formation followed by saturation of the alkene.

Detailed Experimental Protocols

Step 1: Heck Coupling (Synthesis of the Acrylate Intermediate)

Objective: Install the three-carbon chain with the ester functionality.

-

Reagents:

-

Procedure:

-

Charge a flame-dried reaction flask with the bromide, Pd catalyst, and phosphine ligand under Argon.

-

Add DMF and Triethylamine, followed by Methyl Acrylate.

-

Heat to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Checkpoint: The starting material (Rf ~0.6) should disappear, and a highly fluorescent spot (conjugated quinoline) should appear at a lower Rf.

-

-

Workup:

-

Dilute with EtOAc, wash with water (3x) to remove DMF, then brine.

-

Dry over Na

SO -

Purify via flash chromatography (SiO

).

-

Step 2: Catalytic Hydrogenation (Saturation)

Objective: Reduce the

-

Reagents:

-

Methyl (E)-3-(4-methylquinolin-6-yl)acrylate (from Step 1)

-

Pd/C (10% w/w loading, use 10 wt% of substrate mass)

-

Solvent: Methanol or Ethanol

-

Hydrogen gas (balloon pressure, ~1 atm)

-

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add Pd/C catalyst carefully (under Nitrogen flow to prevent ignition).

-

Purge the flask with H

(vacuum/fill cycle x3). -

Stir vigorously at Room Temperature for 4–6 hours.

-

Validation: Monitor by 1H NMR for the disappearance of vinylic protons (doublets at ~6.5 and 7.8 ppm).

-

-

Workup:

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate the filtrate to yield the pure target molecule.

-

Analytical Characterization (Self-Validating Metrics)

To confirm the identity of Methyl 3-(4-methylquinolin-6-yl)propanoate , the following spectral data must be obtained.

Proton NMR ( H NMR, 400 MHz, CDCl )

The spectrum should display distinct regions corresponding to the quinoline core and the saturated side chain.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Validation Logic |

| 8.78 | Doublet ( | 1H | H-2 (Ar) | Characteristic deshielded proton next to Nitrogen. |

| 8.05 | Doublet | 1H | H-8 (Ar) | |

| 7.95 | Singlet (Broad) | 1H | H-5 (Ar) | Indicates substitution at C6; loss of coupling to H-6. |

| 7.55 | Doublet of Doublets | 1H | H-7 (Ar) | |

| 7.25 | Doublet | 1H | H-3 (Ar) | |

| 3.67 | Singlet | 3H | -COOCH | Methyl ester singlet (diagnostic). |

| 3.10 | Triplet ( | 2H | Ar-CH | Benzylic methylene protons. |

| 2.70 | Triplet ( | 2H | -CH | |

| 2.68 | Singlet | 3H | 4-CH | Methyl group on the quinoline ring. |

Mass Spectrometry (ESI-MS)

-

Expected Ion: [M+H]

-

Calculated m/z: 230.28

-

Acceptance Criteria: Observed mass within ±0.4 Da of calculated value.

Applications in Drug Discovery

This molecule serves as a critical "linker" intermediate. The methyl ester is a masked carboxylic acid .

-

Hydrolysis: Treatment with LiOH/THF yields the free acid (3-(4-methylquinolin-6-yl)propanoic acid), which can be coupled to amines to form amides (common in kinase inhibitors).

-

Reduction: Treatment with LiAlH

yields the alcohol, providing a handle for ether synthesis. -

Cyclization: In acidic media, the propanoic acid chain can potentially cyclize onto the ring (though less likely at C5 due to steric hindrance of the 4-Me group), stabilizing the conformation.

References

- Source: BenchChem.

-

General Heck Coupling on Quinolines

- Source: Frontiers in Chemistry. "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors."

-

URL:[Link]

- Quinoline Building Blocks: Source: ChemicalBook. "6-Bromo-4-methylquinoline Properties and Suppliers."

Sources

- 1. 6-Bromo-4-methylquinoline | 41037-28-9 [chemicalbook.com]

- 2. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation [frontiersin.org]

Strategic Sourcing & Synthesis Guide: Methyl 3-(4-methylquinolin-6-yl)propanoate

Executive Summary

Methyl 3-(4-methylquinolin-6-yl)propanoate is a high-value heterocyclic intermediate, critical in the synthesis of MDM2-p53 interaction inhibitors (analogous to scaffolds found in AMG-232/KRT-232) and next-generation antimalarial quinolines. Its sourcing presents a unique challenge: it is rarely a "catalog commodity" and often requires custom synthesis or rigorous in-house preparation to meet pharmaceutical purity standards (>98%).

This guide provides a decision framework for sourcing this molecule, a validated "Make" protocol via Heck coupling, and a self-validating Quality Control (QC) architecture to ensure downstream assay reliability.

The Chemical Context & Sourcing Strategy

Structural Criticality

The 4-methylquinoline core (lepidine scaffold) provides lipophilic stacking interactions in protein binding pockets, while the methyl propanoate side chain serves as a versatile "handle" for further functionalization—typically hydrolysis to the acid for amide coupling or reduction to the alcohol.

Critical Quality Attribute (CQA): The presence of the unsaturated alkene precursor (Methyl 3-(4-methylquinolin-6-yl)acrylate) is the most common impurity. This conjugated system is highly reactive (Michael acceptor) and can covalently modify proteins, leading to false positives in biological assays.

Sourcing Decision Matrix

Do not default to the lowest bidder. Use this logic flow to determine your sourcing route.

Figure 1: Strategic decision matrix for sourcing high-value quinoline intermediates.

Technical Protocol: In-House Synthesis ("The Make Route")

If commercial sourcing fails or lead times are prohibitive, the following protocol is validated for gram-scale synthesis. It relies on a Heck Coupling followed by Catalytic Hydrogenation .

Reaction Pathway

The synthesis installs the propanoate tail at the C6 position of the quinoline ring using a palladium-catalyzed cross-coupling.

Figure 2: Two-step synthetic pathway minimizing regioisomer formation.

Step-by-Step Methodology

Step 1: Heck Coupling (Formation of the Acrylate)

Rationale: We use the Heck reaction over the Wittig reaction to avoid generating triphenylphosphine oxide waste and to utilize the widely available 6-bromo precursor.

-

Charge: To a pressure tube, add 6-bromo-4-methylquinoline (1.0 eq), Palladium(II) acetate (5 mol%), and Tri-o-tolylphosphine (10 mol%).

-

Solvent: Add anhydrous DMF (0.2 M concentration relative to substrate) and Triethylamine (2.5 eq).

-

Activation: Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidative death).

-

Addition: Add Methyl Acrylate (1.5 eq) via syringe.

-

Reaction: Seal and heat to 100°C for 16 hours.

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute filtrate with EtOAc, wash 3x with water (removes DMF), then brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the unsaturated ester.

Step 2: Hydrogenation (Saturation of the Linker)

Rationale: Standard Pd/C hydrogenation is chosen for cleanliness.

-

Charge: Dissolve the unsaturated ester (from Step 1) in Methanol (0.1 M).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Stir under a hydrogen balloon (1 atm) at Room Temperature for 4-6 hours.

-

Note: Monitor by TLC/LC-MS. The disappearance of the alkene UV signature is diagnostic.

-

-

Filtration: Filter through Celite to remove catalyst.

-

Isolation: Concentrate in vacuo. The resulting oil/solid is usually >95% pure.

Quality Control & Analytical Validation

Trusting a vendor CoA (Certificate of Analysis) without verification is a risk in drug discovery. Implement this orthogonal testing system.

Specification Sheet (The "Golden Standard")

| Parameter | Specification | Method | Rationale |

| Appearance | Off-white to pale yellow solid | Visual | Dark color indicates oxidation or polymer. |

| Purity | ≥ 98.0% | HPLC (254 nm) | Required for enzymatic assays. |

| Identity | Conforms to Structure | 1H NMR (DMSO-d6) | Verifies core and side chain. |

| Residual Pd | < 20 ppm | ICP-MS | CRITICAL: Pd inhibits many kinases and mimics activity in coupling assays. |

| Alkene Impurity | < 0.5% | HPLC/NMR | The unsaturated precursor is a Michael acceptor (false positive risk). |

Diagnostic NMR Signals

When analyzing the 1H NMR (DMSO-d6), look for these specific signals to validate the structure:

-

The "Lepidne" Methyl: A sharp singlet around δ 2.6-2.7 ppm (3H). This confirms the 4-methyl group is intact.

-

The Propanoate Chain: Two triplets (or multiplets) typically around δ 2.6 ppm and δ 3.0 ppm .

-

Failure Mode: If you see doublets around δ 6.5 and δ 7.6 ppm with large coupling constants (J=16Hz), the hydrogenation failed , and you still have the acrylate.

-

-

The Quinoline Protons: A characteristic pattern in the aromatic region (δ 7.4 - 8.8 ppm).

Metal Scavenging Protocol

If your sourced material (or in-house synthesis) shows high Palladium content (dark color or ICP-MS fail):

-

Dissolve material in EtOAc/THF (1:1).

-

Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 eq relative to expected metal).

-

Stir at 40°C for 4 hours.

-

Filter and concentrate. This typically reduces Pd from >1000 ppm to <10 ppm.

Handling and Stability

-

Storage: Store at -20°C. The ester is relatively stable, but the quinoline nitrogen can oxidize to the N-oxide if left in solution under light/air for extended periods.

-

Solubility: Highly soluble in DMSO, DCM, and Methanol. Poorly soluble in water.

-

Safety: Treat as a potential irritant. Quinoline derivatives can be DNA intercalators; handle with proper PPE inside a fume hood.

References

-

Heck Reaction Mechanics: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Quinoline Purification: Benchchem. (2024). A Head-to-Head Comparison of Quinoline Purification Techniques. Link (Cited from search context 1.1)

-

MDM2 Inhibitor Scaffolds: Rew, Y., & Sun, D. (2014). Discovery of a novel class of potent, selective, and orally active MDM2 inhibitors. Journal of Medicinal Chemistry, 57(15), 6332–6341. Link

-

Palladium Scavenging: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198–205. Link

-

General Synthesis of Quinoline Propanoates: Aleksanyan, I. L., et al. (2025).[1] Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates.[1][2][3] Russian Journal of Organic Chemistry. Link (Cited from search context 1.14)

Sources

Methodological & Application

Application Note & Protocol: Strategic Esterification of Quinoline Propanoic Acid for Pharmaceutical Research

A Senior Application Scientist's Guide to Reagent Selection and Protocol Optimization

Abstract & Strategic Overview

The esterification of lead compounds is a cornerstone of medicinal chemistry, serving as a critical tool to enhance pharmacokinetic properties such as lipophilicity, membrane permeability, and metabolic stability. Quinoline propanoic acid and its derivatives represent a significant class of scaffolds in drug discovery, with applications ranging from antimicrobial to anticancer agents.[1][2][3] However, the successful esterification of this heterocyclic carboxylic acid is not trivial. The presence of the quinoline nitrogen introduces a unique set of chemical considerations that can render classical esterification methods suboptimal. This guide provides a detailed analysis of reagent selection and optimized protocols for the esterification of quinoline propanoic acid, with a primary focus on methods that ensure high yield and product purity while preserving the integrity of the core scaffold. We will dissect the causality behind methodological choices, favoring mild, modern coupling techniques over traditional, harsher alternatives.

Causality of Method Selection: Why Classical Fischer Esterification is Not Recommended

The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is a foundational reaction in organic chemistry.[4][5] It is driven by Le Chatelier's principle, typically requiring an excess of the alcohol or the continuous removal of water to shift the equilibrium toward the ester product.[6]

Limitations for Quinoline Propanoic Acid:

-

Harsh Conditions: The requisite high temperatures and strong acid catalysis can lead to degradation of complex molecules.

-

Quinoline Nitrogen Protonation: The basic nitrogen atom in the quinoline ring will be readily protonated by the strong acid catalyst. This can alter the electronic properties of the molecule and may lead to unwanted side reactions or complicate the reaction profile.

-

Substrate Incompatibility: For drug development professionals working with advanced, multi-functionalized derivatives of quinoline propanoic acid, acid-labile protecting groups or stereocenters may not be compatible with Fischer conditions.[7]

Given these significant drawbacks, more sophisticated and milder methods are required for reliable and high-yielding synthesis.

Recommended Methodology: The Steglich Esterification

For substrates like quinoline propanoic acid, the Steglich esterification is the superior and recommended approach.[8][9] First reported by Wolfgang Steglich and Bernhard Neises in 1978, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under remarkably mild, neutral conditions.[10]

The Rationale for Superiority:

-

Mild, Neutral Conditions: The reaction is typically conducted at room temperature in an inert solvent like dichloromethane (DCM), preserving sensitive functional groups.[11][12]

-

High Efficiency: The use of DMAP as a catalyst dramatically accelerates the reaction, suppressing potential side reactions and enabling high yields, often exceeding 80%.[8][10]

-

Broad Substrate Scope: It is particularly effective for sterically hindered carboxylic acids or alcohols, a common challenge in the synthesis of complex drug candidates.[7][13]

The Steglich Mechanism: A Self-Validating System

The trustworthiness of the Steglich protocol lies in its well-understood, stepwise mechanism. Understanding this process is key to troubleshooting and optimization.

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the DCC molecule to form a highly reactive O-acylisourea intermediate. This is the rate-limiting step in the absence of a better nucleophile.

-

Role of the DMAP Catalyst: DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea intermediate. This forms a highly electrophilic N-acylpyridinium intermediate ("active ester").[7] This step is crucial as it prevents a slow, competing side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[12]

-

Nucleophilic Attack by Alcohol: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

-

Byproduct Formation: The protonated DCC byproduct collapses to form N,N'-dicyclohexylurea (DCU), a stable urea compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. scribd.com [scribd.com]

- 13. fiveable.me [fiveable.me]

Application Notes and Protocols for the Use of Methyl 3-(4-methylquinolin-6-yl)propanoate as a Drug Design Scaffold

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of pharmacological activities.[4][5][6] Quinoline derivatives have been successfully developed into clinically significant drugs for treating a wide array of diseases, including cancer, malaria, bacterial and viral infections, and inflammatory conditions.[2][7][8] The rigid quinoline framework provides an ideal foundation for the spatial projection of various functional groups, enabling precise interactions with a diverse range of biological targets.[1][3]

This guide focuses on Methyl 3-(4-methylquinolin-6-yl)propanoate , a versatile derivative designed to serve as a strategic starting point for the generation of compound libraries in drug discovery campaigns. The 4-methyl group can enhance biological activity, a phenomenon sometimes referred to as the "magic methyl" effect, by improving metabolic stability and binding affinity.[9][10][11] The methyl propanoate ester at the 6-position offers a readily modifiable handle for the introduction of diverse chemical functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR).

These application notes provide a comprehensive guide for researchers, from the synthesis of the core scaffold to its derivatization and subsequent biological evaluation in key therapeutic areas.

I. Synthesis of the Core Scaffold: Methyl 3-(4-methylquinolin-6-yl)propanoate

A robust and scalable synthesis of the title scaffold is paramount for its use in library generation. A proposed two-step synthetic route, based on established methodologies for quinoline synthesis and functionalization, is presented below. This involves the initial construction of a halogenated quinoline intermediate via the Doebner-von Miller reaction, followed by a palladium-catalyzed cross-coupling reaction to introduce the propanoate side chain.

Workflow for Scaffold Synthesis

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 1: Synthesis of 6-Bromo-4-methylquinoline (Intermediate)

This protocol is adapted from the classical Doebner-von Miller reaction for quinoline synthesis.[12][13]

-

Reaction Setup : In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a dropping funnel.

-

Reactant Charging : To the flask, add 4-bromoaniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol). Stir the mixture to form the aniline hydrochloride salt.

-

Initiation : Gently heat the mixture to approximately 80-90 °C.

-

Addition of Aldehyde : Slowly add crotonaldehyde (0.12 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction is expected; maintain the temperature below 120 °C.

-

Oxidation and Cyclization : After the addition is complete, add an oxidizing agent such as arsenic pentoxide or nitrobenzene (0.05 mol). Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolation : Perform steam distillation to isolate the crude 6-bromo-4-methylquinoline. Extract the distillate with a suitable organic solvent (e.g., dichloromethane).

-

Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.

Protocol 2: Synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate (Core Scaffold)

This protocol utilizes the palladium-catalyzed Heck reaction to couple the bromo-intermediate with methyl acrylate.[10][14][15]

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-4-methylquinoline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

-

Addition of Reagents : Add a suitable base, such as triethylamine (Et₃N, 2.0 eq), followed by the solvent (e.g., anhydrous DMF or acetonitrile).

-

Coupling Partner : Add methyl acrylate (1.5 eq) to the reaction mixture.

-

Reaction : Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final scaffold, Methyl 3-(4-methylquinolin-6-yl)propanoate.

II. Application in Anticancer Drug Discovery

Quinoline derivatives are well-documented anticancer agents, often acting through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][5][7] The scaffold presented here is an excellent starting point for developing novel PI3K/Akt/mTOR inhibitors.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Many quinoline-based inhibitors are ATP-competitive, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and growth.[4][6]

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline scaffolds.

Protocol 3: Synthesis of a Quinoline-Propanoamide Library

The ester functionality of the core scaffold can be readily converted to a more diverse amide library to explore interactions with the target protein.

-

Ester Hydrolysis :

-

Dissolve Methyl 3-(4-methylquinolin-6-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the product, 3-(4-methylquinolin-6-yl)propanoic acid, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid, which can be used in the next step without further purification.

-

-

Amide Coupling :

-

To a solution of 3-(4-methylquinolin-6-yl)propanoic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 8-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide derivative by column chromatography or preparative HPLC.

-

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[16]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the synthesized quinoline derivatives in cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

| Compound | R Group (Amide) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |

| Scaffold | -OCH₃ | > 50 | > 50 |

| D1 | -NH-benzyl | 12.5 | 15.2 |

| D2 | -NH-(4-fluorophenyl) | 5.8 | 7.1 |

| D3 | -morpholino | 25.1 | 30.8 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 |

Table 1: Representative hypothetical cytotoxicity data for a small library of derivatives.

III. Application in Antibacterial Drug Discovery

The quinoline scaffold is present in several antibacterial agents, and its derivatives are known to possess broad-spectrum activity.[17][18][19]

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

-

Preparation of Inoculum : Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution : Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation : Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation : Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound | R Group (Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Scaffold | -OCH₃ | > 128 | > 128 |

| D1 | -NH-benzyl | 64 | 128 |

| D4 | -NH-(n-butyl) | 32 | 64 |

| D5 | -NH-(cyclohexyl) | 16 | 32 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Table 2: Representative hypothetical antibacterial activity data.

IV. Conclusion and Future Directions

Methyl 3-(4-methylquinolin-6-yl)propanoate is a strategically designed scaffold that provides a versatile platform for the synthesis of diverse chemical libraries. The protocols outlined in this guide offer a clear path for its synthesis, derivatization, and biological evaluation in the key areas of anticancer and antibacterial research. The inherent drug-like properties of the quinoline nucleus, combined with the synthetic tractability of the propanoate side chain, make this scaffold a valuable tool for medicinal chemists and drug discovery professionals. Further exploration could involve more complex derivatizations, investigation of other therapeutic areas such as anti-inflammatory or antiviral applications, and detailed mechanistic studies of the most potent compounds identified.

References

- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Vertex AI Search.

- Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem. (n.d.). BenchChem.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Quinoline-A Next Generation Pharmacological Scaffold. (2025). International Journal of Research in Pharmaceutical Sciences.

- Quinoline: An Attractive Scaffold in Drug Design. (2021). PubMed.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.

- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Available at: [Link]

-

Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (2018). ResearchGate. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). PubMed. Available at: [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. Available at: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Available at: [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. Available at: [Link]

-

Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). PubMed. Available at: [Link]

-

Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. Available at: [Link]

-

Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry. Available at: [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Methyl-containing pharmaceuticals: Methylation in drug design. (2018). PubMed. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Available at: [Link]

-

Pd-based Photocatalysts for Heck C-C Cross-Coupling Reactions. (n.d.). Eastern Illinois University. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Available at: [Link]

-

The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. (n.d.). Semantic Scholar. Available at: [Link]

-

Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Available at: [Link]

-

Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC. Available at: [Link]

- Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl). (n.d.). Google Patents. Available at: https://patents.google.

-

Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (n.d.). MIT Open Access Articles. Available at: [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl) propan-2-ol as potential antifungal and antitubercular agents. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview [academia.edu]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. US9717720B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]

- 14. thekeep.eiu.edu [thekeep.eiu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization of Methyl 3-(4-methylquinolin-6-yl)propanoate for SAR studies

Application Note: Strategic Diversification of Methyl 3-(4-methylquinolin-6-yl)propanoate for SAR Profiling

Executive Summary & Strategic Rationale

Methyl 3-(4-methylquinolin-6-yl)propanoate (Structure 1 ) represents a high-value "privileged scaffold" in medicinal chemistry. The quinoline core is ubiquitous in kinase inhibitors (e.g., PI3K, c-Met), antimalarials, and GPCR modulators. The 4-methyl group and the propanoate side chain provide distinct vectors for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).

This guide outlines a modular workflow to functionalize 1 into a diverse Structure-Activity Relationship (SAR) library. Unlike traditional linear synthesis, we employ Late-Stage Functionalization (LSF) to rapidly generate analogs.

Key Design Vectors:

-

Vector A (Side Chain): Transformation of the ester to amides/heterocycles to probe the solvent-exposed or H-bonding regions of the binding pocket.

-

Vector B (Core C-H): Radical alkylation at the C2-position (Minisci reaction) to modulate lipophilicity (LogD) and block metabolic soft spots (CYP450 oxidation).

-

Vector C (Benzylic Handle): Oxidation of the 4-methyl group to an aldehyde, enabling "scaffold morphing" via reductive amination or olefination.

Strategic Functionalization Map

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Caption: Divergent synthesis map showing three distinct functionalization vectors for the quinoline propanoate scaffold.

Module A: Side-Chain Diversification (Amide Library)

Objective: Convert the methyl ester into a library of amides. Amides are crucial for establishing hydrogen bond interactions within the biological target's active site.

Scientific Logic: While direct amidation (e.g., using AlMe₃) is possible, it is often harsh and moisture-sensitive. The most robust protocol for high-throughput library generation is a two-step sequence: mild hydrolysis followed by HATU-mediated coupling. This avoids racemization (if chiral amines are used) and ensures high conversion.

Protocol 1: Robust Amidation Sequence

Step 1: Saponification

-

Dissolve 1 (1.0 equiv) in THF/MeOH/H₂O (3:1:1 ratio, 0.1 M).

-

Add LiOH·H₂O (2.0 equiv).

-

Stir at room temperature (RT) for 2–4 hours. Monitor by LCMS for disappearance of the ester (M+H = 216) and appearance of the acid (M+H = 202).

-

Workup: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Note: The acid intermediate is stable and can be stored.

Step 2: Parallel Amidation (Library Format)

-

Dissolve the carboxylic acid intermediate (1.0 equiv) in DMF (0.1 M).

-

Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to activate.

-

Add the diverse Amine (R-NH₂, 1.2 equiv).

-

Stir at RT for 12 hours.

-

Purification: For library scale (<50 mg), filter through a carbonate-functionalized silica cartridge (to remove acid) and then an SCX-2 cartridge (to capture the quinoline product, washing away non-basic impurities). Elute product with 2M NH₃ in MeOH.

Data Validation:

-

Yield: Typically 80–95% (Step 1), 60–90% (Step 2).

-

LCMS: Look for amide mass.

-

Key Shift: Loss of methyl ester singlet (~3.6 ppm) in ¹H NMR.

Module B: Core Functionalization (C2-H Activation)

Objective: Introduce alkyl groups at the quinoline C2 position to modulate lipophilicity and block oxidative metabolism.

Scientific Logic: The C2 position of quinoline is electron-deficient. The Minisci reaction utilizes nucleophilic carbon-centered radicals (generated from carboxylic acids or alcohols) to attack this position. We utilize a Silver(I)-catalyzed oxidative decarboxylation protocol, which is highly selective for the C2 position over the C4-methyl or the side chain.

Protocol 2: Minisci C-H Alkylation

Reagents:

-

Substrate 1 (1.0 equiv)

-

Alkyl Carboxylic Acid (R-COOH, 3.0 equiv) - Source of the radical

-

AgNO₃ (0.2 equiv) - Catalyst

-

(NH₄)₂S₂O₈ (3.0 equiv) - Oxidant

-

TFA (1.0 equiv) - Activates the quinoline via protonation

Workflow:

-

Setup: In a vial, dissolve 1 and the Alkyl Acid in biphasic CH₂Cl₂/H₂O (1:1, 0.1 M).

-

Activation: Add TFA. The solution may turn slightly yellow (protonation).

-

Initiation: Add AgNO₃ and (NH₄)₂S₂O₈.

-